2,5-Diphenylbenzene-1,4-dicarboxylic acid

Description

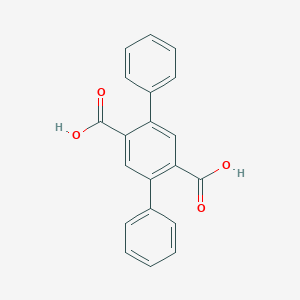

Structure

3D Structure

Properties

IUPAC Name |

2,5-diphenylterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O4/c21-19(22)17-12-16(14-9-5-2-6-10-14)18(20(23)24)11-15(17)13-7-3-1-4-8-13/h1-12H,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLGXTDGDJULAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2C(=O)O)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455966 | |

| Record name | 2,5-DIPHENYLBENZENE-1,4-DICARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13962-92-0 | |

| Record name | 2,5-Diphenylterephthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13962-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-DIPHENYLBENZENE-1,4-DICARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Diphenylbenzene-1,4-dicarboxylic Acid (CAS: 13962-92-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diphenylbenzene-1,4-dicarboxylic acid, also known by its systematic name [1,1':4',1''-Terphenyl]-2',5'-dicarboxylic acid, is a rigid, aromatic dicarboxylic acid. Its unique structural properties make it a valuable building block in supramolecular chemistry and materials science. This document provides a comprehensive technical overview of its synthesis, properties, and applications, with a particular focus on its use in the construction of Metal-Organic Frameworks (MOFs) and its potential as a component in the development of novel therapeutics such as proteolysis-targeting chimeras (PROTACs).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental conditions and for designing synthetic protocols.

| Property | Value | Source |

| CAS Number | 13962-92-0 | [1] |

| Molecular Formula | C₂₀H₁₄O₄ | [1] |

| Molecular Weight | 318.3 g/mol | [1] |

| Appearance | Off-white solid | [2] |

| Melting Point | 291 °C | [3] |

| Boiling Point (Predicted) | 528.5 ± 50.0 °C | [3] |

| Density (Predicted) | 1.298 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 3.17 ± 0.36 | [4] |

| Storage Temperature | 2-8°C | [3] |

Synthesis

A plausible synthetic workflow is outlined below. Note: This is a generalized procedure and would require optimization of reaction conditions, catalysts, and purification methods.

Applications in Metal-Organic Frameworks (MOFs)

The primary application of this compound is as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The rigid and linear nature of the terphenyl backbone, combined with the two carboxylic acid groups, allows for the formation of robust, porous, and crystalline structures when coordinated with metal ions or clusters.

General Experimental Protocol for MOF Synthesis (Solvothermal Method)

This protocol is a generalized procedure adapted from the synthesis of MOFs using similar aromatic dicarboxylic acid linkers. Optimization of temperature, reaction time, solvent, and metal-to-linker ratio is crucial for the successful synthesis of a specific MOF.

Materials:

-

This compound (linker)

-

Metal salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

-

Teflon-lined stainless-steel autoclave

Procedure:

-

In a glass vial, dissolve a specific molar equivalent of this compound in the chosen solvent (e.g., DMF).

-

In a separate glass vial, dissolve the desired molar equivalent of the metal salt in the same solvent.

-

Combine the two solutions in the Teflon liner of the autoclave.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to a specific temperature (typically between 100-150 °C) for a designated period (ranging from 12 to 48 hours).[5]

-

After the reaction is complete, allow the autoclave to cool slowly to room temperature.

-

The resulting crystalline product is isolated by filtration or decantation.

-

The product is typically washed with fresh solvent to remove any unreacted starting materials.

-

The solvent within the pores of the MOF is often exchanged with a more volatile solvent (e.g., chloroform or acetone) before activation.

-

The MOF is then activated by heating under vacuum to remove the solvent molecules from the pores, yielding the final porous material.

Potential Applications in Drug Development

While direct biological activity data for this compound is limited, its structural motifs are of interest in drug development, particularly in the design of Proteolysis-Targeting Chimeras (PROTACs).

Role as a Linker in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. A PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker. The linker is a critical component that dictates the geometry and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the POI.[6][7]

The rigid terphenyl scaffold of this compound can be used to create rigid linkers in PROTACs.[8] Rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially leading to improved potency and selectivity.[7] The dicarboxylic acid functional groups provide convenient attachment points for conjugating the POI and E3 ligase ligands through amide bond formation or other coupling chemistries.

Biological Activity of Terphenyl Derivatives

Natural and synthetic p-terphenyls have been reported to exhibit a range of biological activities, including cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects.[9][10] The biological activity is often dependent on the substitution pattern on the terphenyl core. While no specific biological data for this compound has been found, its terphenyl scaffold suggests that derivatives could be explored for various therapeutic applications.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of this compound.

Crystallographic Data

A crystal structure containing this compound has been deposited in the Crystallography Open Database (COD) with the identification number 2234181 . Researchers can access the crystallographic information file (CIF) from the COD for detailed structural analysis.[11]

Spectroscopic Data

-

¹H NMR: Aromatic protons would appear in the range of 7.0-8.5 ppm. The carboxylic acid protons would be highly deshielded, appearing as a broad singlet typically above 10 ppm.

-

¹³C NMR: Aromatic carbons would resonate in the range of 120-150 ppm. The carbonyl carbons of the carboxylic acids would be found further downfield, typically above 165 ppm.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include a broad O-H stretch from the carboxylic acid dimers around 2500-3300 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region.[12][13]

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z corresponding to its molecular weight (318.3 g/mol ).

Conclusion

This compound is a versatile and valuable building block for the construction of advanced materials and potentially for the development of novel therapeutics. Its rigid structure and well-defined geometry make it an excellent candidate for creating highly ordered and porous Metal-Organic Frameworks. Furthermore, its terphenyl scaffold presents opportunities for its use as a rigid linker in the design of potent and selective PROTACs. Further research into the synthesis, functionalization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in materials science and drug discovery.

References

- 1. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 2. Benzoic acid, phenyl ester [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. China CAS: 1580004-08-5 [[1,1':4',1''-Terphenyl]-2,2'',4,4''-tetracarboxylic Acid] Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chempep.com [chempep.com]

- 8. precisepeg.com [precisepeg.com]

- 9. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural diversity and biological activity of natural <i>p</i>-terphenyls [mlst.ouc.edu.cn]

- 11. m.youtube.com [m.youtube.com]

- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,5-Diphenylterephthalic Acid: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-diphenylterephthalic acid, a substituted aromatic dicarboxylic acid with significant potential in materials science and medicinal chemistry. This document details its molecular structure, physicochemical properties, and a common synthesis methodology. Furthermore, it explores its applications, particularly as a building block for metal-organic frameworks (MOFs) with potential uses in drug delivery systems. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided.

Molecular Structure and Identification

2,5-Diphenylterephthalic acid is a derivative of terephthalic acid where the hydrogen atoms at positions 2 and 5 of the benzene ring are replaced by phenyl groups. This substitution significantly influences the molecule's steric and electronic properties, leading to unique characteristics in the materials derived from it.

Table 1: Molecular Identifiers and Structure

| Identifier | Value |

| IUPAC Name | 2,5-diphenylterephthalic acid |

| Chemical Formula | C₂₀H₁₄O₄ |

| CAS Number | 13962-92-0[1] |

| Molecular Weight | 318.3 g/mol [1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(C=C2C(=O)O)C3=CC=CC=C3)C(=O)O[1] |

| InChI Key | XSLGXTDGDJULAR-UHFFFAOYSA-N[1] |

(Image of the 2D and 3D structure of 2,5-diphenylterephthalic acid would be placed here)

Physicochemical Properties

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3-AA | 4.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Note: Experimental data for properties such as melting point, boiling point, and solubility are not widely reported. Researchers should determine these properties experimentally for specific applications.

Synthesis of 2,5-Diphenylterephthalic Acid

A common and effective method for the synthesis of 2,5-diphenylterephthalic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. In this case, 2,5-dibromoterephthalic acid is coupled with phenylboronic acid.

Synthesis Pathway

The logical workflow for the synthesis of 2,5-diphenylterephthalic acid via a Suzuki-Miyaura coupling reaction is depicted below. This involves the reaction of 2,5-dibromoterephthalic acid with phenylboronic acid in the presence of a palladium catalyst and a base. The reaction is typically followed by acidification to yield the final product.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.

Materials:

-

2,5-Dibromoterephthalic acid

-

Phenylboronic acid (2.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalytic amount, e.g., 2-5 mol%)

-

Potassium carbonate (K₂CO₃) or another suitable base (at least 3 equivalents)

-

Solvent system (e.g., a mixture of toluene, ethanol, and water)

-

Hydrochloric acid (HCl) for acidification

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dibromoterephthalic acid in the chosen solvent system.

-

Addition of Reagents: Add phenylboronic acid, potassium carbonate, and the palladium catalyst to the flask.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent system) and maintain the reaction for several hours (typically 12-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Acidification: Carefully add hydrochloric acid to the reaction mixture until the pH is acidic (pH ~2). This will precipitate the 2,5-diphenylterephthalic acid.

-

Isolation: Collect the precipitate by vacuum filtration and wash it with water to remove any inorganic salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dimethylformamide and water) to obtain the pure 2,5-diphenylterephthalic acid.

-

Drying: Dry the purified product under vacuum.

Characterization

The synthesized 2,5-diphenylterephthalic acid should be characterized to confirm its identity and purity. The following techniques are typically employed:

Table 3: Spectroscopic Data for Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the central terephthalic ring and the two phenyl substituents. The integration of these signals should be consistent with the molecular structure. |

| ¹³C NMR | Resonances for the carboxylic acid carbons, the quaternary carbons of the central ring, and the carbons of the phenyl groups. |

| FTIR | Characteristic absorption bands for the O-H stretching of the carboxylic acid groups (broad), C=O stretching of the carboxylic acid, and C=C stretching of the aromatic rings. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of 2,5-diphenylterephthalic acid (C₂₀H₁₄O₄). |

Note: As specific experimental spectra for 2,5-diphenylterephthalic acid are not widely published, researchers should acquire and interpret their own data based on these expected features.

Applications

The unique structural features of 2,5-diphenylterephthalic acid make it a valuable component in the development of advanced materials and potentially in drug delivery systems.

Metal-Organic Frameworks (MOFs)

2,5-Diphenylterephthalic acid serves as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The rigid dicarboxylic acid backbone provides the necessary coordination sites for metal ions, while the bulky phenyl groups can influence the porosity and dimensionality of the resulting framework. These MOFs can be designed to have high surface areas and tunable pore sizes, making them suitable for applications in:

-

Gas Storage and Separation: The porous nature of MOFs derived from this linker can be utilized for the selective adsorption and storage of gases.

-

Catalysis: The framework can act as a scaffold for catalytic metal centers or encapsulate catalytically active species.

Drug Development and Delivery

While direct applications in drug development are not extensively documented, the use of MOFs synthesized from 2,5-diphenylterephthalic acid in drug delivery is a promising area of research. The porous structure of these MOFs can be used to encapsulate therapeutic agents. The controlled release of these drugs can potentially be triggered by various stimuli, such as pH changes in the biological environment. The design of MOF-based drug delivery systems is an active area of investigation.

The logical relationship for the application of 2,5-diphenylterephthalic acid in MOF-based drug delivery is outlined below.

Conclusion

2,5-Diphenylterephthalic acid is a versatile molecule with significant potential in the fields of materials science and medicinal chemistry. Its synthesis via the Suzuki-Miyaura coupling reaction provides a reliable route to this important building block. The ability to form robust and porous metal-organic frameworks opens up a wide range of applications, from gas storage to the development of novel drug delivery systems. Further research into the experimental properties and applications of this compound is warranted to fully explore its potential.

References

An In-depth Technical Guide to the Synthesis Precursors of [1,1':4',1''-Terphenyl]-2',5'-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

[1,1':4',1''-Terphenyl]-2',5'-dicarboxylic acid is a valuable building block in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and conjugated polymers. Its rigid terphenyl core and bifunctional nature make it a sought-after precursor in materials science and drug development. This technical guide provides a comprehensive overview of the primary synthetic routes to this target molecule, focusing on the key precursors and their transformations. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to aid researchers in the efficient synthesis of this important compound.

Introduction

The synthesis of functionalized aromatic compounds is a cornerstone of modern organic chemistry, with significant implications for materials science and medicinal chemistry. [1,1':4',1''-Terphenyl]-2',5'-dicarboxylic acid, also known as 2,5-diphenylterephthalic acid, has emerged as a critical precursor for the development of porous coordination polymers and other functional materials due to its linear and rigid structure, which allows for the construction of well-defined, robust frameworks. This guide details two principal synthetic pathways for obtaining this terphenyl dicarboxylic acid, providing researchers with the necessary information to select and implement the most suitable method for their specific needs.

Synthetic Pathways

Two primary and effective synthetic routes for [1,1':4',1''-terphenyl]-2',5'-dicarboxylic acid have been established:

-

Route 1: Diels-Alder Reaction followed by Aromatization and Hydrolysis. This classic approach builds the central phenyl ring through a [4+2] cycloaddition, followed by subsequent chemical transformations to achieve the desired aromatic dicarboxylic acid.

-

Route 2: Double Suzuki Coupling followed by Oxidation. This modern cross-coupling strategy assembles the terphenyl backbone first, followed by the oxidation of precursor functional groups to the carboxylic acids.

The following sections provide a detailed examination of each route, including experimental procedures and associated quantitative data.

Route 1: Diels-Alder Reaction Pathway

This synthetic route involves three key steps:

-

Diels-Alder Cycloaddition: Formation of a cyclohexadiene intermediate.

-

Aromatization: Oxidation of the cyclohexadiene to the corresponding aromatic diester.

-

Hydrolysis: Conversion of the diester to the final dicarboxylic acid.

Logical Relationship of Diels-Alder Pathway

Caption: Logical workflow for the Diels-Alder synthesis route.

Experimental Protocols and Data

Step 1: Synthesis of Dimethyl 3,6-diphenyl-1,4-cyclohexadiene-1,2-dicarboxylate

-

Reaction: (E,E)-1,4-Diphenyl-1,3-butadiene reacts with dimethyl acetylenedicarboxylate via a Diels-Alder reaction.[1][2]

-

Procedure:

-

In a round-bottom flask, dissolve (E,E)-1,4-diphenyl-1,3-butadiene (1.0 equiv) in a high-boiling solvent such as mesitylene or p-cymene.[1]

-

Add dimethyl acetylenedicarboxylate (1.5 equiv).[3]

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and purify the product by recrystallization or column chromatography.

-

| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio | Typical Yield (%) |

| (E,E)-1,4-Diphenyl-1,3-butadiene | 206.29 | 1.0 | - |

| Dimethyl acetylenedicarboxylate | 142.11 | 1.5 | - |

| Dimethyl 3,6-diphenyl-1,4-cyclohexadiene-1,2-dicarboxylate | 348.40 | - | ~85-95 |

Step 2: Aromatization to Dimethyl [1,1':4',1''-terphenyl]-2',5'-dicarboxylate

-

Reaction: The cyclohexadiene intermediate is oxidized to the aromatic terphenyl diester.

-

Procedure:

-

The crude Diels-Alder adduct can be aromatized without extensive purification.

-

A common method involves heating the adduct in the presence of an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or simply by air oxidation at elevated temperatures in a suitable solvent.

-

Alternatively, refluxing the adduct in a solution of potassium hydroxide in methanol for 10 minutes can effect isomerization to the more stable conjugated system, which facilitates subsequent air oxidation.[3]

-

The product is isolated by filtration and can be purified by recrystallization.

-

| Reactant/Product | Molar Mass ( g/mol ) | Typical Yield (%) |

| Dimethyl 3,6-diphenyl-1,4-cyclohexadiene-1,2-dicarboxylate | 348.40 | ~80-90 |

| Dimethyl [1,1':4',1''-terphenyl]-2',5'-dicarboxylate | 346.38 | - |

Step 3: Hydrolysis to [1,1':4',1''-Terphenyl]-2',5'-dicarboxylic Acid

-

Reaction: The dimethyl ester is hydrolyzed to the corresponding dicarboxylic acid.

-

Procedure:

-

Suspend dimethyl [1,1':4',1''-terphenyl]-2',5'-dicarboxylate in a mixture of ethanol and water.

-

Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux until the ester is completely saponified (monitored by TLC).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid.

-

Collect the solid product by vacuum filtration, wash with water, and dry.

-

| Reactant/Product | Molar Mass ( g/mol ) | Typical Yield (%) |

| Dimethyl [1,1':4',1''-terphenyl]-2',5'-dicarboxylate | 346.38 | >95 |

| [1,1':4',1''-Terphenyl]-2',5'-dicarboxylic Acid | 318.31 | - |

Route 2: Double Suzuki Coupling Pathway

This contemporary approach relies on palladium-catalyzed cross-coupling to construct the terphenyl framework, followed by oxidation.

-

Double Suzuki Coupling: Formation of a dimethyl-substituted terphenyl.

-

Oxidation: Conversion of the methyl groups to carboxylic acids.

Logical Relationship of Suzuki Coupling Pathway

Caption: Logical workflow for the Double Suzuki Coupling synthesis route.

Experimental Protocols and Data

Step 1: Synthesis of 1,4-Dimethyl-2,5-diphenylbenzene

-

Reaction: A double Suzuki-Miyaura cross-coupling reaction between 2,5-dibromo-1,4-xylene and phenylboronic acid.

-

Procedure:

-

To a reaction vessel, add 2,5-dibromo-1,4-xylene (1.0 equiv), phenylboronic acid (2.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, ~2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv).

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture to reflux for 12-24 hours, monitoring progress by TLC or GC-MS.

-

After cooling, perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio | Typical Yield (%) |

| 2,5-Dibromo-1,4-xylene | 263.96 | 1.0 | - |

| Phenylboronic acid | 121.93 | 2.2 | - |

| 1,4-Dimethyl-2,5-diphenylbenzene | 258.37 | - | 70-90 |

Step 2: Oxidation to [1,1':4',1''-Terphenyl]-2',5'-dicarboxylic Acid

-

Reaction: The two methyl groups of the terphenyl intermediate are oxidized to carboxylic acids.[4][5]

-

Procedure:

-

In a round-bottom flask, suspend 1,4-dimethyl-2,5-diphenylbenzene in an aqueous solution.

-

Add an excess of a strong oxidizing agent, such as potassium permanganate (KMnO₄).[4][5]

-

Heat the mixture to reflux for several hours. The purple color of the permanganate will disappear as it is consumed.

-

While hot, filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

-

Cool the filtrate and acidify with a strong acid (e.g., concentrated HCl) to precipitate the dicarboxylic acid.

-

Collect the white precipitate by vacuum filtration, wash thoroughly with water, and dry to obtain the final product.

-

| Reactant/Product | Molar Mass ( g/mol ) | Typical Yield (%) |

| 1,4-Dimethyl-2,5-diphenylbenzene | 258.37 | 60-80 |

| [1,1':4',1''-Terphenyl]-2',5'-dicarboxylic Acid | 318.31 | - |

Conclusion

This guide has detailed two robust synthetic routes to [1,1':4',1''-terphenyl]-2',5'-dicarboxylic acid, a key precursor for advanced materials. The Diels-Alder approach offers a classical and often high-yielding pathway, while the double Suzuki coupling provides a more modular and modern alternative. The choice of route will depend on the availability of starting materials, desired scale, and the specific expertise of the researcher. The experimental protocols and quantitative data provided herein serve as a valuable resource for chemists in both academic and industrial settings, facilitating the synthesis of this important terphenyl derivative.

References

In-Depth Technical Guide: Spectroscopic Data for 2,5-Diphenylbenzene-1,4-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Diphenylbenzene-1,4-dicarboxylic acid (also known as 2,5-diphenylterephthalic acid). Due to the limited availability of consolidated experimental data in publicly accessible literature, this guide synthesizes expected spectroscopic values based on the known chemical structure and provides generalized, yet detailed, experimental protocols for the acquisition of such data.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₄O₄ | |

| Molecular Weight | 318.3 g/mol | |

| CAS Number | 13962-92-0 | |

| IUPAC Name | 2,5-diphenylterephthalic acid | |

| Appearance | Off-white solid |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 2H | Carboxylic acid protons (-COOH) |

| 7.8 - 7.5 | Multiplet | 10H | Phenyl group protons |

| ~7.7 | Singlet | 2H | Benzene ring protons (positions 3 and 6) |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | Carboxylic acid carbons (-COOH) |

| ~140 | Quaternary carbons of the central benzene ring attached to phenyl groups (C2, C5) |

| ~135 | Quaternary carbons of the central benzene ring attached to carboxylic acid groups (C1, C4) |

| 130 - 128 | Phenyl group carbons |

| ~130 | CH carbons of the central benzene ring (C3, C6) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch (from carboxylic acid dimer) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1700 | Strong | C=O stretch (from carboxylic acid) |

| ~1600, ~1450 | Medium to Strong | Aromatic C=C stretches |

| ~1300 | Medium | C-O stretch |

| ~920 | Medium, Broad | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

| m/z | Ion |

| 318.09 | [M]⁺ (Molecular Ion) |

| 301.08 | [M - OH]⁺ |

| 273.09 | [M - COOH]⁺ |

| 228.09 | [M - 2COOH]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Protocol:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is likely poorly soluble in CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry approximately 1-2 mg of this compound and ~100 mg of spectroscopic grade potassium bromide (KBr).

-

Grind the mixture to a very fine powder using an agate mortar and pestle.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or semi-transparent pellet.

-

-

Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software automatically ratios the sample spectrum to the background spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A mass spectrometer, for example, with an Electrospray Ionization (ESI) source.

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and a small amount of a weak base (like ammonium hydroxide, to deprotonate the carboxylic acids and aid ionization).

-

-

Acquisition (Negative Ion ESI-MS):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

-

Typical ESI source parameters: capillary voltage of -3 to -4 kV, nebulizing gas pressure, and drying gas flow and temperature optimized for the specific instrument and solvent.

-

Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the peak corresponding to the deprotonated molecule and any significant fragment ions.

-

Visualizations

Experimental Workflow

Caption: General workflow from synthesis to spectroscopic characterization.

Spectroscopic Data Relationship

Caption: How different spectroscopic techniques elucidate the molecular structure.

Crystal Structure of 2,5-Diphenylbenzene-1,4-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2,5-Diphenylbenzene-1,4-dicarboxylic acid, a key organic linker in the synthesis of metal-organic frameworks (MOFs). This document outlines the crystallographic data, experimental protocols for its synthesis and crystallization, and visual representations of its structure and experimental workflow.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below for clear and concise reference. This data is essential for understanding the solid-state conformation and packing of the molecule, which influences the properties of materials synthesized from it.

| Parameter | Value |

| Chemical Formula | C₂₀H₁₄O₄ |

| Formula Weight | 318.32 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.923(2) |

| b (Å) | 7.5039(15) |

| c (Å) | 9.779(2) |

| α (°) | 90 |

| β (°) | 113.15(3) |

| γ (°) | 90 |

| Volume (ų) | 737.3(3) |

| Z | 2 |

| Density (calculated) | 1.432 Mg/m³ |

| CCDC Number | 791335 |

Experimental Protocols

The successful synthesis and crystallization of this compound are critical for obtaining high-quality crystals suitable for structural analysis and for use as a linker in MOF synthesis. The detailed methodologies are provided below.

Synthesis of this compound

The synthesis of the target compound is achieved through a Suzuki coupling reaction followed by hydrolysis.

-

Suzuki Coupling: Diethyl 2,5-dibromoterephthalate (1.0 g, 2.55 mmol), phenylboronic acid (0.78 g, 6.38 mmol), and potassium carbonate (1.06 g, 7.65 mmol) are combined in a mixture of toluene (20 mL), ethanol (10 mL), and water (10 mL). The reaction mixture is degassed with argon for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.15 g, 0.13 mmol) is then added, and the mixture is heated to reflux for 48 hours under an argon atmosphere.

-

Work-up and Purification: After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, diethyl 2,5-diphenylterephthalate, is purified by column chromatography on silica gel.

-

Hydrolysis: The purified diethyl 2,5-diphenylterephthalate is dissolved in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide. The mixture is heated to reflux for 24 hours.

-

Isolation: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid, leading to the precipitation of this compound. The white solid is collected by filtration, washed with water, and dried under vacuum.

Single Crystal Growth

High-quality single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation.

-

Solvent Selection: A suitable solvent system for crystallization is a mixture of N,N-dimethylformamide (DMF) and water.

-

Procedure: this compound is dissolved in a minimal amount of DMF. Deionized water is then added dropwise until the solution becomes slightly turbid. The solution is then gently warmed until it becomes clear again. The vial is loosely capped and left undisturbed at room temperature.

-

Crystal Formation: Colorless, plate-like crystals typically form over a period of several days.

X-ray Data Collection and Structure Refinement

-

Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray intensity data are collected at a controlled temperature using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

-

Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms on the carboxylic acid groups are located from the difference Fourier map and refined isotropically, while the remaining hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow and the molecular structure of this compound.

Unraveling the Thermal Stability of 2,5-Diphenylterephthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the thermal stability of 2,5-diphenylterephthalic acid. In the absence of direct experimental data for this specific molecule, this document provides a comprehensive analysis based on the well-characterized thermal behavior of its parent compound, terephthalic acid. By examining the thermal properties of terephthalic acid and considering the influence of phenyl substituents, this guide offers valuable insights and a predictive framework for researchers working with 2,5-diphenylterephthalic acid.

Executive Summary

Understanding the thermal stability of a compound is paramount in drug development and materials science for ensuring product quality, safety, and efficacy. This guide synthesizes available data on the thermal properties of terephthalic acid to infer the stability of 2,5-diphenylterephthalic acid. The addition of bulky phenyl groups at the 2 and 5 positions is anticipated to significantly influence the molecule's thermal decomposition profile, likely by increasing its thermal stability through enhanced molecular weight and steric hindrance. This document provides a foundational understanding and a practical framework for the empirical thermal analysis of 2,5-diphenylterephthalic acid.

Thermal Properties of Terephthalic Acid: A Baseline for Comparison

Terephthalic acid serves as an essential structural analogue for understanding the thermal behavior of its derivatives. Extensive studies have characterized its thermal decomposition pathway and key thermal events.

Quantitative Thermal Analysis Data for Terephthalic Acid

The following table summarizes the key thermal events for terephthalic acid as determined by thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

| Thermal Event | Temperature (°C) | Method | Observations |

| Sublimation | 276 °C | TG/DTA | Sublimation occurs prior to decomposition.[1][2][3] |

| Onset of Decomposition | > 445 °C | Pyrolysis-GC-MS | No significant decomposition products were observed below this temperature.[2] |

| Decomposition Range | 350 - 430 °C | TGA | A significant mass loss is observed in this range, attributed to the decomposition of the carboxylic acid groups.[3] |

| Major Decomposition | 764 °C | Pyrolysis-GC-MS | A total of 11 degradation products were identified at this temperature.[1][2] |

Predicted Influence of Phenyl Substituents on Thermal Stability

The introduction of phenyl groups at the 2 and 5 positions of the terephthalic acid backbone is expected to alter its thermal stability profile in several ways:

-

Increased Molecular Weight: The higher molecular weight of 2,5-diphenylterephthalic acid will likely lead to a higher decomposition temperature.

-

Steric Hindrance: The bulky phenyl groups can sterically hinder the decarboxylation process, which is a key step in the decomposition of terephthalic acid. This hindrance would require more energy to initiate decomposition, thus increasing thermal stability.

-

Modified Crystal Packing: The phenyl substituents will alter the crystal packing of the molecule, which can affect the sublimation temperature and the overall thermal behavior.

Experimental Protocols for Thermal Analysis

For researchers seeking to empirically determine the thermal stability of 2,5-diphenylterephthalic acid, the following standard protocols for TGA and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material loses mass due to decomposition or sublimation.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., platinum or alumina).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 800 °C).

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at different temperatures.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the material, such as melting and crystallization.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas.

-

Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program, which typically includes heating and cooling cycles at a constant rate (e.g., 10 °C/min).

-

Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., crystallization, decomposition) events.

Thermal Decomposition Pathway

The thermal decomposition of terephthalic acid proceeds through a free radical mechanism.[3] The primary decomposition products include benzene, benzoic acid, and 1,1'-biphenyl.[1][2][4] A proposed mechanism suggests that at high temperatures, the carboxylic acid groups undergo decarboxylation to form intermediate radicals.[2]

The following diagram illustrates a generalized workflow for investigating the thermal decomposition of an aromatic carboxylic acid.

The following diagram illustrates the proposed thermal decomposition pathway of terephthalic acid, which serves as a model for its derivatives.

Conclusion

While direct experimental data on the thermal stability of 2,5-diphenylterephthalic acid is not currently available, a robust predictive framework can be established based on the well-documented behavior of terephthalic acid. The addition of phenyl substituents is anticipated to enhance thermal stability. The experimental protocols and decomposition pathways outlined in this guide provide a solid foundation for researchers to conduct their own empirical investigations into the thermal properties of this and other substituted terephthalic acids. Such studies are crucial for the rational design and development of new pharmaceuticals and advanced materials.

References

Solubility of 2,5-Diphenylbenzene-1,4-dicarboxylic acid in common solvents

An In-Depth Technical Guide to the Solubility of 2,5-Diphenylbenzene-1,4-dicarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of public-domain quantitative data for this specific molecule, this document focuses on its predicted solubility based on its chemical structure, alongside a detailed, standardized protocol for its empirical determination. The provided methodologies and data presentation frameworks are designed to support researchers in drug discovery, materials science, and chemical synthesis in accurately assessing the solubility of this compound in various common solvents.

Introduction and Theoretical Solubility Profile

This compound is a rigid, aromatic dicarboxylic acid. Its molecular structure, characterized by a central phenyl ring substituted with two carboxylic acid groups and two flanking phenyl groups, dictates its solubility behavior.

-

Polarity and Hydrogen Bonding: The two carboxylic acid groups are polar and capable of acting as both hydrogen bond donors and acceptors. This suggests potential solubility in polar, protic solvents (e.g., alcohols, water under specific pH conditions) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).

-

Aromatic Core and Hydrophobicity: The large, nonpolar surface area contributed by the three phenyl rings results in significant hydrophobicity. This characteristic suggests that the molecule will have limited solubility in water at neutral pH. The bulky nature of the flanking phenyl groups may also sterically hinder solvent interaction with the carboxylic acid moieties.

-

Acidity: As a dicarboxylic acid, the compound's solubility in aqueous solutions is expected to be highly dependent on pH. Deprotonation of the carboxylic acid groups at basic pH will form a carboxylate salt, which should exhibit significantly enhanced aqueous solubility due to the formation of strong ion-dipole interactions with water molecules.

Based on these structural features, the solubility in common solvents is predicted to follow a general trend: Good solubility in polar aprotic solvents like DMSO and DMF, moderate to low solubility in alcohols, and very low solubility in nonpolar solvents and neutral water.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common solvents is not widely reported in publicly accessible literature. To facilitate standardized data collection and comparison, the following table structure is recommended for researchers generating empirical data.

Table 1: Template for Experimental Solubility Data of this compound

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used | Notes |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | HPLC/UV | |||

| Dimethylformamide (DMF) | 25 | HPLC/UV | ||||

| Acetonitrile (ACN) | 25 | HPLC/UV | ||||

| Polar Protic | Methanol | 25 | HPLC/UV | |||

| Ethanol | 25 | HPLC/UV | ||||

| Isopropanol (IPA) | 25 | HPLC/UV | ||||

| Nonpolar | Toluene | 25 | Gravimetric | |||

| Hexane | 25 | Gravimetric | ||||

| Aqueous | Water (pH 7.0) | 25 | HPLC/UV | |||

| PBS (pH 7.4) | 25 | HPLC/UV | ||||

| 0.1 M HCl (pH 1.0) | 25 | HPLC/UV | ||||

| 0.1 M NaOH (pH 13.0) | 25 | HPLC/UV |

Experimental Protocol: Equilibrium Solubility Determination

The following protocol details the shake-flask method, a widely accepted standard for determining the equilibrium solubility of a crystalline compound. This method is recommended for its reliability and reproducibility.

3.1. Materials and Equipment

-

This compound (crystalline solid, >98% purity)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.01 mg)

-

Vials with Teflon-lined screw caps (e.g., 2 mL or 4 mL)

-

Constant temperature incubator shaker or orbital shaker in a temperature-controlled room

-

Centrifuge capable of handling vials

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Stock Standard: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution. This stock will be used to create a calibration curve.

-

Calibration Curve Generation: Prepare a series of dilutions from the stock standard in the mobile phase or chosen analytical solvent. Analyze these standards via HPLC-UV or UV-Vis spectrophotometry to generate a calibration curve of response (e.g., peak area) versus concentration.

-

Sample Preparation: Add an excess amount of crystalline this compound to a pre-weighed vial. "Excess" means enough solid should remain undissolved at equilibrium to ensure saturation. A starting point is to add ~5-10 mg of solid to 1 mL of the test solvent.

-

Equilibration: Add a precise volume of the selected solvent to the vial. Securely cap the vial and place it in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-course experiment is advised to determine the minimum time required to achieve equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw a small aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove all particulate matter. Perform a precise, pre-determined dilution of the clear filtrate with the analytical solvent to bring its concentration within the range of the calibration curve.

-

Quantification: Analyze the diluted sample using the same analytical method (HPLC-UV or UV-Vis) used for the calibration curve.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original solubility in the solvent by multiplying this concentration by the dilution factor.

The following diagram outlines the logical flow of this experimental protocol.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While quantitative solubility data for this compound remains sparse in the public domain, its structural characteristics provide a solid basis for predicting its behavior in common laboratory solvents. For researchers requiring precise solubility values, the detailed shake-flask protocol provided herein offers a robust and standardized method for empirical determination. The systematic application of this methodology will enable the generation of high-quality, comparable data essential for advancing research and development involving this compound.

An In-depth Technical Guide to the Potential Applications of 2,5-diphenyl-p-terphenyl-2',5'-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the synthesis, properties, and potential applications of 2,5-diphenyl-p-terphenyl-2',5'-dicarboxylic acid and its analogues. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document provides a comprehensive overview based on closely related terphenyl carboxylic acid derivatives. The core focus is on their promising utility as building blocks for advanced materials, particularly in the fields of Metal-Organic Frameworks (MOFs) and luminescent materials. This guide furnishes detailed experimental protocols for the synthesis of terphenyl dicarboxylic acids via Suzuki-Miyaura cross-coupling and their subsequent use in the formation of MOFs. It also presents quantitative data on the photophysical properties of analogous compounds and the gas adsorption characteristics of derived MOFs. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and replication.

Introduction

Terphenyls, composed of three interconnected phenyl rings, serve as a robust and rigid core for a variety of functional molecules.[1] When derivatized with carboxylic acid groups, these compounds, particularly p-terphenyl dicarboxylic acids, become versatile building blocks for supramolecular chemistry and materials science. The rigid backbone of the terphenyl unit provides a scaffold for creating extended, porous structures, while the carboxylic acid moieties offer coordination sites for metal ions, leading to the formation of Metal-Organic Frameworks (MOFs).[1]

The specific compound, 2,5-diphenyl-p-terphenyl-2',5'-dicarboxylic acid, with its extended π-conjugated system and potential for varied coordination modes, is a promising candidate for the development of novel materials with tailored properties. The substitution pattern on the central phenyl ring is expected to influence the resulting material's architecture and functional characteristics significantly.

This guide will delve into the potential of this class of molecules, drawing on data from structurally similar compounds to predict and outline their applications.

Synthesis of Terphenyl Dicarboxylic Acids

The most common and versatile method for synthesizing substituted p-terphenyl dicarboxylic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction efficiently forms carbon-carbon bonds between an aryl halide and an arylboronic acid. A general approach involves the coupling of a dihalobenzene with a substituted phenylboronic acid that contains a protected or unprotected carboxylic acid group.

General Synthetic Workflow

A representative synthetic workflow for a substituted p-terphenyl dicarboxylic acid is depicted below.

Caption: General synthetic workflow for 2,5-diphenyl-p-terphenyl-2',5'-dicarboxylic acid.

Detailed Experimental Protocol: Synthesis of a 2',5'-Disubstituted p-Terphenyl-4,4''-dicarboxylic Acid Analogue

This protocol is adapted from procedures for the synthesis of similar terphenyl dicarboxylic acids and serves as a representative example.

Materials:

-

1,4-Dibromo-2,5-disubstituted-benzene (1.0 mmol)

-

4-(Methoxycarbonyl)phenylboronic acid (2.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

-

Potassium carbonate (K₂CO₃) (3.0 mmol)

-

1,4-Dioxane (20 mL)

-

Deionized water (5 mL)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the 1,4-dibromo-2,5-disubstituted-benzene (1.0 mmol), 4-(methoxycarbonyl)phenylboronic acid (2.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3.0 mmol).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add 1,4-dioxane (20 mL) and deionized water (5 mL) via syringe.

-

Reaction: Heat the mixture to 80-90 °C and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification (Ester): Purify the crude ester by column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified ester in a mixture of THF and aqueous NaOH solution. Stir at room temperature or heat to reflux until the hydrolysis is complete (monitored by TLC).

-

Acidification: Cool the reaction mixture and remove the organic solvent under reduced pressure. Acidify the aqueous solution with HCl to precipitate the dicarboxylic acid.

-

Final Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the final product.

Potential Applications

Metal-Organic Frameworks (MOFs)

The rigid and linear nature of p-terphenyl dicarboxylic acids makes them excellent candidates as organic linkers for the construction of MOFs. These materials possess high porosity and surface area, making them suitable for applications in gas storage and separation, catalysis, and sensing.

A general solvothermal method for the synthesis of a MOF is outlined below.

References

The Emerging Role of 2,5-Diphenylbenzene-1,4-dicarboxylic Acid as a Novel Linker in Metal-Organic Frameworks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility for applications ranging from gas storage to catalysis and drug delivery. The tunability of their structure and function is largely dictated by the organic linkers that bridge the metal nodes. This technical guide explores the potential of a novel, yet underexplored, linker: 2,5-Diphenylbenzene-1,4-dicarboxylic acid . While experimental data on MOFs constructed from this specific linker remains scarce in publicly available literature, this document provides a comprehensive theoretical framework for its synthesis, its anticipated role in MOF construction, and the potential properties and applications of the resulting frameworks, particularly in the realm of drug development. By drawing parallels with structurally analogous and well-characterized MOFs, we present hypothetical experimental protocols, predicted quantitative data, and logical workflows to serve as a foundational resource for researchers venturing into this promising area of MOF chemistry.

Introduction: The Significance of Linker Design in MOF Chemistry

Metal-Organic Frameworks are synthesized through the self-assembly of metal ions or clusters (secondary building units, SBUs) and multitopic organic ligands, known as linkers. The geometry, length, rigidity, and functionalization of these linkers are critical determinants of the final MOF's topology, porosity, stability, and chemical properties. The introduction of phenyl side groups onto a standard benzene-dicarboxylate backbone, as in the case of this compound, is anticipated to introduce unique steric and electronic effects, leading to novel framework architectures and enhanced functionality.

The bulky phenyl substituents are expected to influence the framework's interpenetration, potentially leading to more open and robust structures. Furthermore, the increased hydrophobicity and potential for π-π stacking interactions could be advantageous for the encapsulation and controlled release of specific therapeutic agents.

The Linker: this compound

Molecular Structure and Properties

This compound is a rigid, linear dicarboxylate linker. The presence of the two phenyl groups at the 2 and 5 positions of the central benzene ring significantly increases the steric bulk and modifies the electronic properties compared to its parent compound, terephthalic acid.

Caption: Molecular structure of this compound.

Proposed Synthesis Protocol

A plausible synthetic route to this compound could involve a Suzuki coupling reaction between a di-halogenated terephthalate ester and phenylboronic acid, followed by hydrolysis of the ester groups.

Caption: Proposed synthetic workflow for the linker.

Experimental Protocol: Synthesis of this compound

-

Suzuki Coupling:

-

In a round-bottom flask, dissolve dimethyl 2,5-dibromoterephthalate (1 equivalent) and phenylboronic acid (2.2 equivalents) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and a base (e.g., K₂CO₃, 3 equivalents).

-

De-gas the mixture and heat under reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours, monitoring the reaction by TLC or GC-MS.

-

After cooling, perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product (dimethyl 2,5-diphenylterephthalate) by column chromatography or recrystallization.

-

-

Hydrolysis:

-

Dissolve the purified dimethyl 2,5-diphenylterephthalate in a mixture of THF and methanol.

-

Add an aqueous solution of a strong base (e.g., NaOH or KOH, excess) and heat the mixture to reflux for 12-24 hours.

-

After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

Hypothetical MOF Synthesis and Characterization

Based on the structural similarity of the proposed linker to terephthalic acid and its derivatives, we can anticipate the formation of robust and porous MOFs, particularly with high-valent metal ions like Zr(IV). A hypothetical Zr-based MOF, analogous to the well-known UiO-66, is proposed here.

Proposed Solvothermal Synthesis of a Zr-based MOF

Caption: Proposed workflow for the synthesis of a Zr-based MOF.

Experimental Protocol: Solvothermal Synthesis of a Zr-MOF

-

Preparation of the Reaction Mixture:

-

In a glass vial, dissolve this compound (1 equivalent) and a zirconium salt (e.g., ZrCl₄, 1 equivalent) in N,N-dimethylformamide (DMF).

-

Add a modulator, such as acetic acid or benzoic acid (10-50 equivalents relative to the metal salt), to control the crystallite size and defect density.

-

Sonicate the mixture for 10-15 minutes to ensure homogeneity.

-

-

Solvothermal Reaction:

-

Seal the vial and place it in a preheated oven at a temperature between 100°C and 150°C for 24 to 72 hours.

-

-

Isolation and Purification:

-

After the reaction, allow the oven to cool down to room temperature.

-

Collect the crystalline product by centrifugation or filtration.

-

Wash the product repeatedly with fresh DMF to remove unreacted starting materials.

-

Perform a solvent exchange by soaking the product in a volatile solvent like ethanol or acetone for several days, replacing the solvent periodically.

-

-

Activation:

-

Activate the MOF by heating the sample under a dynamic vacuum at an elevated temperature (e.g., 120-180°C) to remove the guest solvent molecules from the pores.

-

Predicted Physicochemical Properties

The introduction of the bulky phenyl groups is expected to result in a MOF with a larger pore size and lower density compared to its non-substituted counterpart. The predicted properties are summarized in the table below, drawing an analogy to the UiO-66 family of MOFs.

| Property | Predicted Value for Zr-(2,5-diphenyl-BDC) MOF | Reference: UiO-66 (Zr-BDC) |

| Crystal System | Cubic | Cubic |

| Space Group | Fm-3m | Fm-3m |

| Unit Cell Parameter (Å) | ~ 25 - 30 | ~ 20.7 |

| BET Surface Area (m²/g) | 1500 - 2500 | ~ 1600 |

| Pore Volume (cm³/g) | 0.8 - 1.5 | ~ 0.66 |

| Pore Diameter (Å) | 15 - 25 | ~ 6 and 7.5 |

| Thermal Stability (°C) | > 450 | ~ 500 |

Note: These are predicted values and require experimental verification.

Potential Applications in Drug Development

The unique structural features of MOFs derived from this compound make them promising candidates for various applications in drug delivery and development.

High-Capacity Drug Loading

The anticipated large pore volume would allow for the encapsulation of a significant amount of therapeutic molecules. The aromatic nature of the linker, with its extended π-system from the phenyl substituents, could enhance the loading of aromatic drug molecules through π-π stacking interactions.

Controlled Release of Hydrophobic Drugs

The increased hydrophobicity of the framework due to the phenyl groups could be particularly beneficial for the encapsulation and sustained release of poorly water-soluble drugs. This could improve their bioavailability and reduce the required dosage.

Biocompatibility and Functionalization

While the biocompatibility of this specific linker would need to be experimentally determined, the robust nature of Zr-based MOFs is well-established. Post-synthetic modification of the phenyl groups could be explored to introduce targeting moieties or to further tune the drug release profile.

An In-depth Technical Guide to the Electronic Properties of 2,5-diphenylterephthalic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-diphenylterephthalic acid is a bespoke aromatic carboxylic acid with significant potential in materials science and medicinal chemistry. Its rigid structure, conferred by the central phenyl ring and flanked by two phenyl substituents and two carboxylic acid groups, gives rise to unique electronic and structural properties. This guide provides a comprehensive overview of the core electronic characteristics of 2,5-diphenylterephthalic acid, detailing its molecular structure, synthesis, and both theoretical and potential experimental electronic properties. This document is intended to serve as a foundational resource for researchers exploring the applications of this molecule in advanced materials and drug development.

Molecular Structure and Synthesis

2,5-diphenylterephthalic acid possesses a planar core with the two phenyl rings twisted out of the plane of the central benzene ring. This conformation influences its electronic properties by affecting the degree of π-conjugation across the molecule.

Synthesis Workflow

The synthesis of 2,5-diphenylterephthalic acid can be approached through several synthetic routes, with a common method being the Suzuki coupling of a di-halogenated terephthalic acid derivative with phenylboronic acid, followed by hydrolysis of the ester groups. A generalized workflow for this synthesis is presented below.

Caption: Synthetic workflow for 2,5-diphenylterephthalic acid.

Experimental Protocol: Synthesis of 2,5-diphenylterephthalic acid

Materials:

-

Diethyl 2,5-dibromoterephthalate

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol (EtOH)

-

Water (H₂O)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Suzuki Coupling:

-

In a round-bottom flask, dissolve diethyl 2,5-dibromoterephthalate (1 equivalent) in toluene.

-

Add phenylboronic acid (2.2 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.2 equivalents).

-

Add an aqueous solution of potassium carbonate (2 M).

-

Degas the mixture with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 24 hours under an inert atmosphere.

-

After cooling to room temperature, separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product (diethyl 2,5-diphenylterephthalate) by column chromatography on silica gel.

-

-

Hydrolysis:

-

Dissolve the purified diethyl 2,5-diphenylterephthalate in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide.

-

Heat the mixture to reflux for 12 hours.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution with concentrated hydrochloric acid to precipitate the product.

-

Filter the white solid, wash with cold water, and dry under vacuum to yield 2,5-diphenylterephthalic acid.

-

Electronic Properties

Direct experimental data on the electronic properties of 2,5-diphenylterephthalic acid is not widely available in the literature. However, its electronic characteristics can be predicted and understood through computational chemistry, primarily using Density Functional Theory (DFT).

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic behavior of a molecule. For 2,5-diphenylterephthalic acid, the HOMO is expected to be localized on the electron-rich phenyl rings, while the LUMO is likely to be centered on the electron-withdrawing terephthalic acid core. The energy difference between the HOMO and LUMO levels (the HOMO-LUMO gap) is a key indicator of the molecule's reactivity and electronic transition energies.

Spectroscopic Properties

The UV-Vis absorption spectrum of 2,5-diphenylterephthalic acid is predicted to show strong absorptions in the ultraviolet region, corresponding to π-π* electronic transitions within the aromatic system.

Predicted Electronic Properties (Computational)

The following table summarizes the predicted electronic properties of 2,5-diphenylterephthalic acid based on DFT calculations (B3LYP/6-31G*).

| Property | Predicted Value |

| HOMO Energy | -6.5 to -7.0 eV |

| LUMO Energy | -2.0 to -2.5 eV |

| HOMO-LUMO Gap | 4.0 to 4.5 eV |

| Ionization Potential | 6.5 to 7.0 eV |

| Electron Affinity | 2.0 to 2.5 eV |

| Maximum Absorption Wavelength (λmax) | 280 to 320 nm |

Experimental Characterization Workflow

To experimentally validate the predicted electronic properties, a systematic workflow is required.

Caption: Experimental workflow for electronic characterization.

Detailed Experimental Protocols

UV-Vis Spectroscopy:

-

Objective: To determine the absorption maxima (λmax) and molar absorptivity.

-

Protocol:

-

Prepare a stock solution of 2,5-diphenylterephthalic acid in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a series of dilutions of the stock solution.

-

Record the absorbance of each solution from 200 to 800 nm using a UV-Vis spectrophotometer.

-

Identify the wavelength of maximum absorbance (λmax).

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law.

-

Cyclic Voltammetry:

-

Objective: To determine the oxidation and reduction potentials and estimate the HOMO and LUMO energy levels.

-

Protocol:

-

Dissolve a known concentration of 2,5-diphenylterephthalic acid in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

-

Use a three-electrode setup (working, reference, and counter electrodes).

-

Scan the potential to measure the oxidation and reduction peaks.

-

Estimate the HOMO and LUMO energy levels from the onset of the oxidation and reduction potentials, respectively, relative to a reference standard (e.g., ferrocene/ferrocenium couple).

-

Relevance in Drug Development and Materials Science

The electronic properties of 2,5-diphenylterephthalic acid make it a promising candidate for various applications.

Logical Relationship in Application Development

Caption: Application pathways for 2,5-diphenylterephthalic acid.

In materials science , the rigid and conjugated structure of 2,5-diphenylterephthalic acid makes it an excellent building block for Metal-Organic Frameworks (MOFs) and high-performance polymers. Its electronic properties can be tuned to create materials with specific optical and electronic functionalities.

In drug development , the molecule can serve as a rigid scaffold for the design of new therapeutic agents. The phenyl substituents can be functionalized to interact with biological targets, and its inherent fluorescence, arising from its electronic structure, could be exploited for developing molecular probes.

Conclusion

While experimental data on the electronic properties of 2,5-diphenylterephthalic acid remains to be fully explored, theoretical predictions provide a strong foundation for its potential applications. The synthetic routes are accessible, and the proposed experimental workflows offer a clear path to validating its predicted characteristics. This guide serves as a starting point for researchers and professionals aiming to harness the unique electronic properties of this versatile molecule.

Methodological & Application

Synthesis of 2,5-Diphenylbenzene-1,4-dicarboxylic Acid via Suzuki Coupling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,5-diphenylbenzene-1,4-dicarboxylic acid, a valuable building block in the development of advanced materials and pharmaceuticals. The synthesis is achieved through a robust and efficient two-step process commencing with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by hydrolysis. This methodology offers high yields and purity, making it suitable for both academic research and industrial drug development applications.

Introduction

This compound is a rigid, aromatic dicarboxylic acid that serves as a key intermediate in the synthesis of various functional materials, including metal-organic frameworks (MOFs), high-performance polymers, and liquid crystals. Its unique structural properties impart desirable thermal and mechanical stability to the resulting materials. In the pharmaceutical industry, this scaffold can be incorporated into novel drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This method is characterized by its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.

This application note details a reliable two-step synthesis route. The first step involves the Suzuki coupling of a commercially available dihaloterephthalate ester with phenylboronic acid to yield a 2,5-diphenylterephthalate diester. The subsequent step is the hydrolysis of the diester to afford the target dicarboxylic acid.

Chemical Reaction Scheme

The overall synthesis is depicted in the following scheme:

Figure 1: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of Dimethyl 2,5-diphenylterephthalate via Suzuki Coupling